molecular formula C10H10N2O5 B1262526 3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one

3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1262526
M. Wt: 238.2 g/mol
InChI Key: NGTSNDUVTGWBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one is a member of oxazolidines and a member of 2-nitroanisoles.

Scientific Research Applications

1. Synthetic Chemistry

  • (Madesclaire et al., 2013): Discusses the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol and the opening of the 2-oxazolidine ring, indicating the chemical reactivity and potential for various synthetic applications.
  • (Ishibuchi et al., 1991): Details the Lewis acid-promoted substitution of 4-methoxy-2-oxazolidinones, contributing to the synthesis of biologically significant compounds.

2. Medicinal Chemistry and Pharmacology

  • (Devi et al., 2013): Describes the synthesis of oxazolidinone derivatives with potential antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents.
  • (Yadav & Pawar, 2014): Investigates the enzymatic synthesis of oxazolidin-2-one derivatives, emphasizing their multifunctional role in biological and pharmacological contexts.

3. Biochemical Research

  • (Ishiyama et al., 1997): Discusses the synthesis of a water-soluble tetrazolium salt derived from 4-methoxy-2-oxazolidinone, useful as a chromogenic indicator for NADH and cell viability assays in biochemical studies.

4. Organic Synthesis and Catalysis

  • (Kudyba et al., 2004): Explores the asymmetric reaction of chiral oxazolidinones with simple nitro compounds, relevant for advancing organic synthesis methodologies.
  • (Martre et al., 1995): Details the electrochemical synthesis of oxazolidin-2-one derivatives, underlining the utility of electrochemistry in organic synthesis.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10N2O5/c1-16-9-3-2-7(6-8(9)12(14)15)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3

InChI Key

NGTSNDUVTGWBIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitro-aniline (50.0 g) is dissolved in 100 ml N-methyl-pyrrolidone. Subsequently 2-chloroethyl-chloroformate (48.1 g) is added dropwise under external cooling, whereupon the internal temperature is kept below 60° C. After completion of the addition stirring is continued for 30 minutes and then a 30% methanolic sodium methoxide solution (230.7 g) is added dropwise in such a rate that under external cooling the temperature remains below 40° C. When the addition is completed, the reaction mixture is allowed to cool and then poured into cold water (2000 ml) and stirred for additional 30 minutes. The obtained suspension is filtered off, washed with water, and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48.1 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
230.7 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.